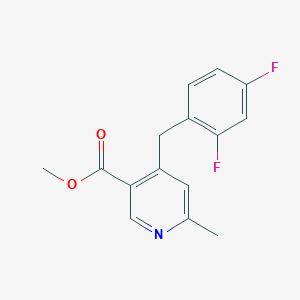

Methyl 4-(2,4-difluorobenzyl)-6-methylnicotinate

CAS No.:

Cat. No.: VC15912031

Molecular Formula: C15H13F2NO2

Molecular Weight: 277.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H13F2NO2 |

|---|---|

| Molecular Weight | 277.27 g/mol |

| IUPAC Name | methyl 4-[(2,4-difluorophenyl)methyl]-6-methylpyridine-3-carboxylate |

| Standard InChI | InChI=1S/C15H13F2NO2/c1-9-5-11(13(8-18-9)15(19)20-2)6-10-3-4-12(16)7-14(10)17/h3-5,7-8H,6H2,1-2H3 |

| Standard InChI Key | YSHKYAKEQOZBBA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=N1)C(=O)OC)CC2=C(C=C(C=C2)F)F |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of methyl 4-(2,4-difluorobenzyl)-6-methylnicotinate comprises a pyridine ring substituted with a methyl ester at the 3-position, a methyl group at the 6-position, and a 2,4-difluorobenzyl group at the 4-position. The fluorine atoms on the benzyl moiety enhance lipophilicity and metabolic stability, which are critical for drug bioavailability .

Physical Properties

Comparative data from structurally similar compounds suggest the following properties:

The presence of fluorine atoms likely increases hydrophobic interactions, reducing aqueous solubility compared to non-fluorinated analogs .

Synthesis and Characterization

Synthetic Pathways

The synthesis of methyl 4-(2,4-difluorobenzyl)-6-methylnicotinate can be extrapolated from methods used for analogous compounds. A plausible route involves:

-

Esterification of Nicotinic Acid:

Methyl 6-methylnicotinate is synthesized via esterification of 6-methylnicotinic acid using methanol and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) . -

Bromination at the 4-Position:

Bromination using phosphorus oxybromide (POBr₃) yields methyl 4-bromo-6-methylnicotinate . -

Suzuki-Miyaura Coupling:

Substitution of the bromine atom with a 2,4-difluorobenzyl group via palladium-catalyzed cross-coupling .

Characterization Techniques

Key analytical methods include:

-

NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and purity .

-

High-Resolution Mass Spectrometry (HRMS): Validates molecular weight .

-

HPLC: Assesses purity, particularly critical for pharmaceutical applications .

Comparative Analysis with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume